

# 3-Nitropropionic acid sources and natural occurrence

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An In-depth Technical Guide to the Sources and Natural Occurrence of **3-Nitropropionic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Nitropropionic acid** (3-NPA) is a potent neurotoxin naturally produced by a variety of plants and fungi.[1][2] Its primary mechanism of toxicity is the irreversible inhibition of succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the electron transport chain, leading to cellular energy depletion and subsequent neuronal cell death.[1] This whitepaper provides a comprehensive overview of the natural sources of 3-NPA, quantitative data on its occurrence, detailed experimental protocols for its detection and quantification, and a visualization of the key signaling pathways involved in its toxicity.

## Natural Occurrence in Plants

3-NPA and its derivatives are found in a significant number of plant species, most notably within the Fabaceae (legume) family.[2][3] Its presence in these plants is believed to serve as a defense mechanism against herbivores.

Key Plant Genera Containing **3-Nitropropionic Acid**:

- **Indigofera**: Various species within this genus are known to produce 3-NPA.

- Astragalus: Commonly known as milkvetch, several species in this genus synthesize 3-NPA.  
[4]
- Coronilla: This genus includes species that are recognized producers of 3-NPA.[5]
- Lotus: Certain species within the Lotus genus have been found to contain 3-NPA.[3]
- Securigera: Securigera varia (formerly Coronilla varia), or crown vetch, is a well-documented source of 3-NPA.[3]
- Hippocrepis
- Scorpiurus

## Natural Occurrence in Fungi

A diverse range of fungal species are capable of producing 3-NPA, which is classified as a mycotoxin in this context. Fungal contamination of agricultural commodities is a primary route of human and animal exposure.

### Key Fungal Genera Producing **3-Nitropropionic Acid**:

- Aspergillus: Species such as Aspergillus oryzae and Aspergillus flavus are known producers.  
[6][7] A. oryzae is notably used in the production of various fermented foods.[6]
- Arthrini: Arthrini species have been implicated in outbreaks of food poisoning due to contamination of sugarcane.[2]
- Penicillium: Certain species within the Penicillium genus are also capable of synthesizing 3-NPA.[8]
- Apiospora (formerly Arthrini): Apiospora saccharicola has been identified as the causative agent in a fatal case of poisoning from contaminated coconut water.[9][10]

## Quantitative Data on 3-Nitropropionic Acid Occurrence

The concentration of 3-NPA in natural sources can vary significantly depending on the species, environmental conditions, and, in the case of fungi, the growth substrate. The following tables summarize available quantitative data.

**Table 1: Concentration of 3-Nitropropionic Acid in Plant Species**

Plant Species	Plant Part	Concentration	Reference(s)
Securigera varia (Crown Vetch)	Aerial Parts & Roots	0.5 - 1.0 g/100 g	<a href="#">[3]</a>
Lotus corniculatus (Birdsfoot Trefoil)	Not specified	< 25 ng/mL (below LOQ)	<a href="#">[3]</a>
Anthyllis vulneraria (Kidney Vetch)	Aerial Parts	0.052 ± 0.007 g/100 g	<a href="#">[3]</a>
Anthyllis vulneraria (Kidney Vetch)	Roots	0.46 ± 0.015 g/100 g	<a href="#">[3]</a>

**Table 2: Concentration of 3-Nitropropionic Acid in Fungal Cultures and Contaminated Foods**

Fungal Species	Substrate/Medium	Concentration	Reference(s)
Aspergillus oryzae	Nakamura Medium	~1.2 g/L	<a href="#">[6]</a>
Apiospora saccharicola	Coconut Endosperm	≈ 120 µg/g	<a href="#">[10]</a>
Apiospora saccharicola	Human Blood (fatal case)	0.36 µg/g	<a href="#">[10]</a>
Aspergillus oryzae	White Potato	Produced	<a href="#">[11]</a>
Aspergillus oryzae	Ripe Banana	Produced	<a href="#">[11]</a>
Aspergillus oryzae	Cheddar Cheese	Produced at room temp.	<a href="#">[11]</a>

## Experimental Protocols

Accurate detection and quantification of 3-NPA are crucial for research and food safety. The following are detailed methodologies for key analytical techniques.

### Extraction of 3-Nitropropionic Acid from Plant Material

This protocol is a generalized procedure and may require optimization for specific plant matrices.

- **Sample Preparation:** Air-dry or freeze-dry the plant material and grind it into a fine powder.
- **Extraction:**
  - Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
  - Add 10 mL of a suitable solvent mixture, such as water and acetonitrile (1:1 v/v).<sup>[3]</sup>
  - Vortex the mixture vigorously for 1-2 minutes.
  - Sonicate the mixture for 30 minutes in a water bath.
  - Centrifuge the mixture at 4000 rpm for 15 minutes.
  - Collect the supernatant.
- **Repeat Extraction:** Repeat the extraction process on the pellet with another 10 mL of the solvent mixture to ensure complete extraction.
- **Combine and Filter:** Combine the supernatants and filter through a 0.22 µm syringe filter into a clean vial for analysis.

### High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of 3-NPA in various samples.<sup>[4][12]</sup>

- **Instrumentation:** An HPLC system equipped with a UV detector.

- Column: A reversed-phase C18 column (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm particle size).[\[12\]](#)
- Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M KH<sub>2</sub>PO<sub>4</sub>, pH 3.0) in a 1:3 (v/v) ratio.[\[12\]](#)
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 210 nm.
- Injection Volume: 20 µL.
- Quantification: Create a calibration curve using a series of known concentrations of a 3-NPA standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.

## High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity for the analysis of 3-NPA.[\[3\]](#)

- Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Column: A reversed-phase C18 column suitable for UHPLC applications.
- Mobile Phase: A gradient elution using:
  - Solvent A: Water with 0.1% formic acid.
  - Solvent B: Acetonitrile with 0.1% formic acid.
  - A typical gradient might start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Ionization Mode: ESI in negative ion mode.

- **MS/MS Detection:** Monitor the transition of the deprotonated molecule  $[M-H]^-$  to a characteristic product ion. For 3-NPA ( $m/z$  118.02), a common transition is to  $m/z$  72.02.
- **Quantification:** Use a calibration curve prepared with a 3-NPA standard. An internal standard can be used to improve accuracy.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of 3-NPA typically requires derivatization to increase its volatility.

- **Instrumentation:** A GC system coupled to a mass spectrometer.
- **Derivatization:**
  - Evaporate the sample extract to dryness under a gentle stream of nitrogen.
  - Add a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) and a suitable solvent like pyridine.
  - Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of 3-NPA.
- **Column:** A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25  $\mu$ m film thickness).
- **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
- **Temperature Program:**
  - Initial temperature of 60°C, hold for 1 minute.
  - Ramp to 250°C at a rate of 10°C/min.
  - Hold at 250°C for 5 minutes.
- **Ionization Mode:** Electron Ionization (EI) at 70 eV.
- **Detection:** Monitor for characteristic ions of the derivatized 3-NPA.

## Proton Nuclear Magnetic Resonance ( $^1\text{H}$ -NMR) Spectroscopy

$^1\text{H}$ -NMR can be used for the structural confirmation and quantification of 3-NPA, particularly in less complex matrices.<sup>[9]</sup>

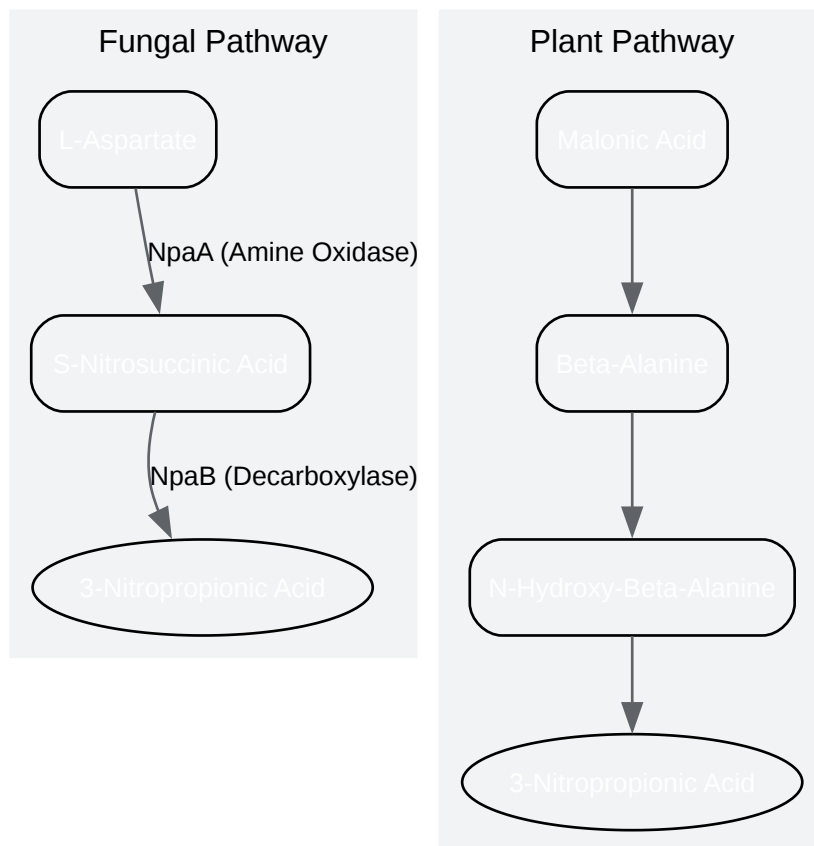
- Sample Preparation:
  - Evaporate the solvent from the sample extract.
  - Reconstitute the residue in a deuterated solvent (e.g.,  $\text{D}_2\text{O}$  or  $\text{CDCl}_3$ ).
  - Add a known amount of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP) for quantification.
- Instrumentation: An NMR spectrometer operating at a suitable frequency (e.g., 400 MHz or higher).
- Data Acquisition: Acquire a standard one-dimensional  $^1\text{H}$ -NMR spectrum.
- Analysis:
  - The characteristic signals for 3-NPA in  $\text{D}_2\text{O}$  are two triplets at approximately  $\delta$  3.2 ppm and  $\delta$  4.6 ppm.
  - Quantify the amount of 3-NPA by integrating its characteristic peaks relative to the integral of the known amount of the internal standard.

## Signaling Pathways and Experimental Workflows

### Biosynthesis of 3-Nitropropionic Acid

The biosynthetic pathways of 3-NPA differ between plants and fungi.

## Fungal and Plant Biosynthesis of 3-Nitropropionic Acid



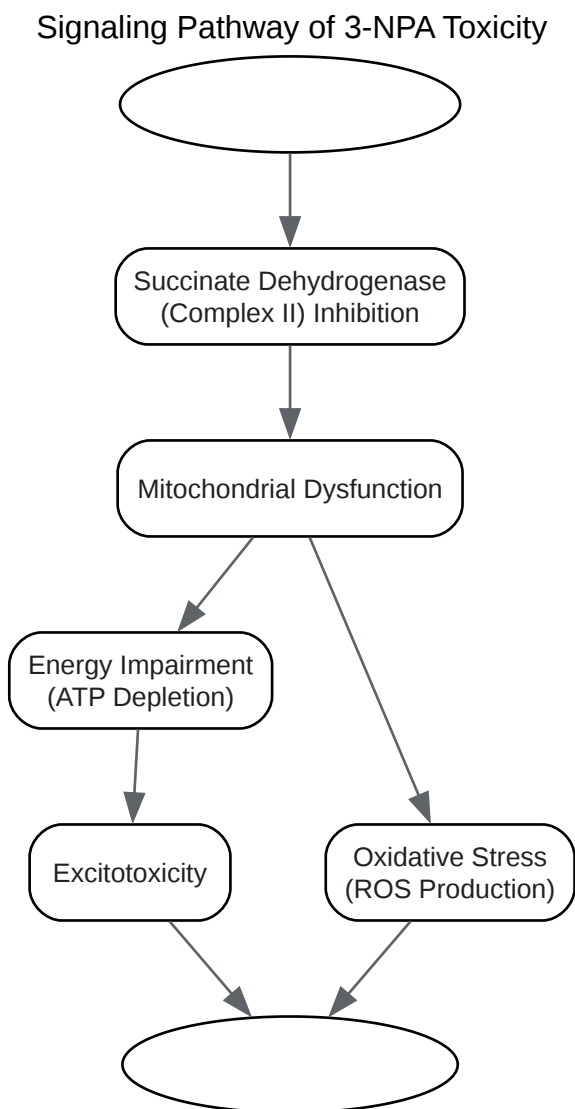
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Caption: Biosynthesis of 3-NPA in fungi and plants.

## Mechanism of 3-Nitropropionic Acid Toxicity

3-NPA's toxicity is initiated by the inhibition of succinate dehydrogenase, leading to a cascade of detrimental cellular events.



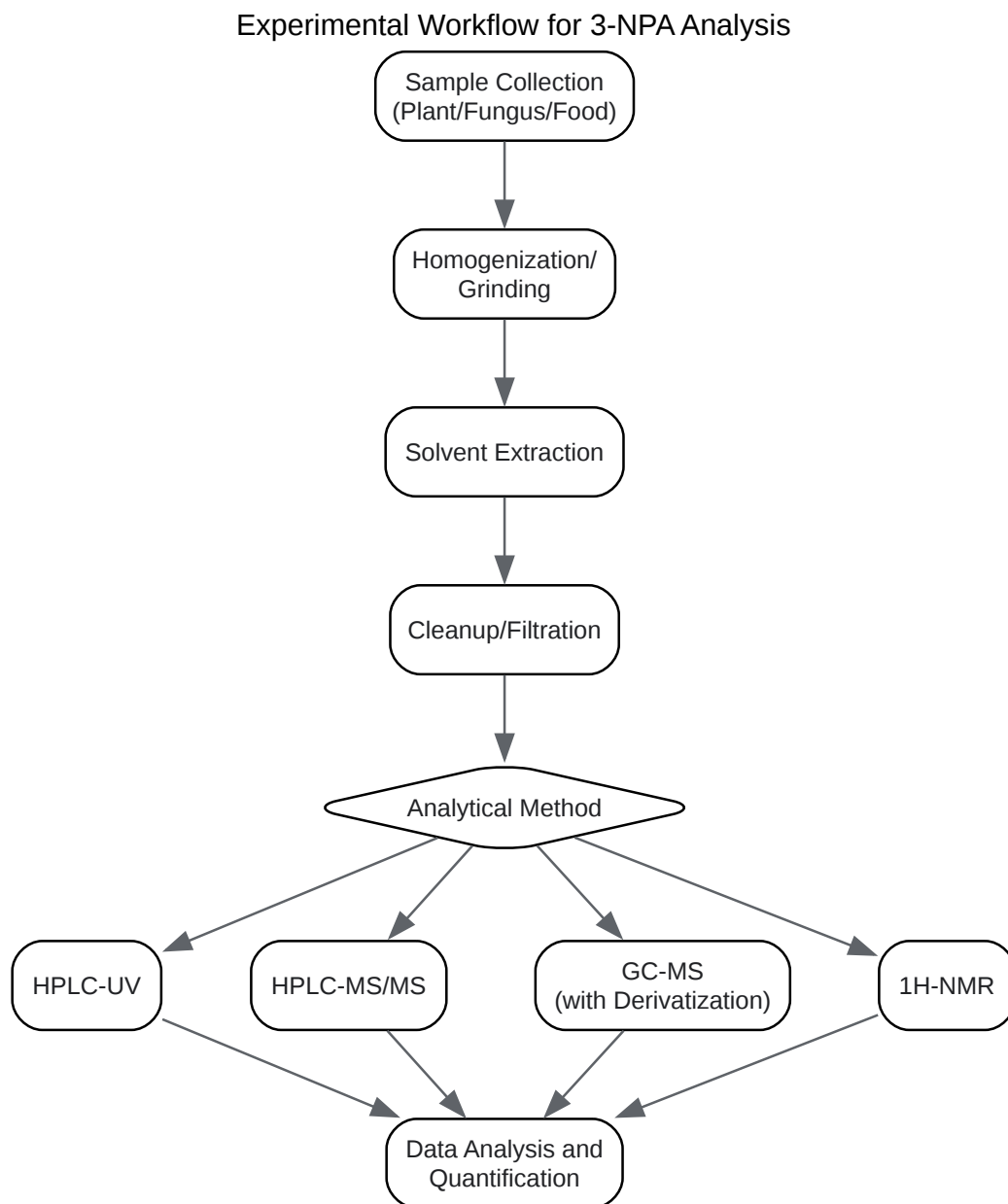


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Caption: The cascade of events following 3-NPA-induced SDH inhibition.

## Experimental Workflow for 3-NPA Analysis

A generalized workflow for the analysis of 3-NPA from a biological sample is depicted below.



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Caption: A general workflow for the analysis of 3-NPA.

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